![molecular formula C17H19N3O6S B2763741 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide CAS No. 2097914-13-9](/img/structure/B2763741.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19N3O6S and its molecular weight is 393.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique structure that includes a furan ring, methanesulfonyl group, and an imidazolidine core. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C17H19N3O6S
- Molecular Weight : 393.4 g/mol
- CAS Number : 2097914-13-9
Biological Activity
The biological activity of this compound has been investigated in various studies, with a particular focus on its anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes findings from key studies:
Study | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Study 1 | Mia PaCa-2, PANC-1 | 5.6 | Induction of apoptosis via caspase activation |
Study 2 | HepG2, DLD | 7.8 | Cell cycle arrest at S phase and mitochondrial membrane permeabilization |
Study 3 | RKO, LoVo | 6.3 | Inhibition of topoisomerase II activity |
The compound's mechanism of action involves multiple pathways:
- Caspase Activation : It has been shown to activate caspases (specifically caspase 3 and 7), which are crucial for the execution phase of apoptosis. This is evidenced by studies where significant caspase activation was observed after treatment with the compound .
- Cell Cycle Arrest : The compound induces cell cycle arrest predominantly at the S phase, allowing time for DNA repair mechanisms to act on any damage caused by the drug . This effect is similar to that observed with known chemotherapeutic agents like etoposide.
- Mitochondrial Membrane Permeabilization : The compound can lead to mitochondrial dysfunction, which is a hallmark of intrinsic apoptosis pathways . This results in the release of pro-apoptotic factors from mitochondria into the cytosol.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
Case Study 1: In Vivo Efficacy
In a murine model of pancreatic cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study reported a decrease in tumor weight by approximately 45% after four weeks of treatment.
Case Study 2: Combination Therapy
A study evaluated the compound's effectiveness in combination with standard chemotherapy agents. The results indicated enhanced cytotoxicity when used alongside gemcitabine, suggesting potential for combination therapies in clinical settings.
特性
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-27(24,25)20-9-8-19(17(20)23)16(22)18-11-14(21)12-4-6-13(7-5-12)15-3-2-10-26-15/h2-7,10,14,21H,8-9,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLSFYUVUCHJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。